GNE-0439
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Overview
Description
GNE-0439 is a novel compound known for its selective inhibition of the sodium channel Nav1.7. It has an IC50 value of 0.34 μM for Nav1.7 and 38.3 μM for Nav1.5 . This compound is particularly significant in the field of pain management due to its ability to inhibit sodium channels, which play a crucial role in the transmission of pain signals .
Preparation Methods
The synthesis of GNE-0439 involves several steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield .
Industrial production methods for this compound are designed to optimize yield and purity. These methods may include large-scale synthesis using batch or continuous flow processes, purification through crystallization or chromatography, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
GNE-0439 undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and temperature controls ranging from room temperature to elevated temperatures . The major products formed from these reactions depend on the specific reagents and conditions used but typically include modified versions of this compound with different functional groups .
Scientific Research Applications
GNE-0439 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study sodium channel function and inhibition.
Biology: Employed in research on pain pathways and the role of sodium channels in neuronal signaling.
Medicine: Investigated for its potential therapeutic applications in pain management and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals targeting sodium channels
Mechanism of Action
GNE-0439 exerts its effects by selectively inhibiting the Nav1.7 sodium channel. This inhibition occurs through the binding of this compound to the channel’s voltage-sensing domain, preventing the channel from opening and thereby blocking the transmission of pain signals . The molecular targets involved include the Nav1.7 and Nav1.5 sodium channels, with a higher affinity for Nav1.7 .
Comparison with Similar Compounds
GNE-0439 is unique compared to other sodium channel inhibitors due to its high selectivity for Nav1.7. Similar compounds include:
Tetrodotoxin: A potent sodium channel blocker with less selectivity for specific channel subtypes.
Lidocaine: A local anesthetic that inhibits sodium channels but lacks the selectivity of this compound.
Carbamazepine: An anticonvulsant that also inhibits sodium channels but is used primarily for epilepsy.
This compound’s uniqueness lies in its ability to selectively target Nav1.7, making it a promising candidate for pain management therapies with potentially fewer side effects compared to less selective sodium channel inhibitors .
Properties
IUPAC Name |
(2S)-3-methyl-2-[[4-(4-propylcyclohexyl)benzoyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-4-5-15-6-8-16(9-7-15)17-10-12-18(13-11-17)20(23)22-19(14(2)3)21(24)25/h10-16,19H,4-9H2,1-3H3,(H,22,23)(H,24,25)/t15?,16?,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMKUWKJBZSEJH-RJYAGPCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)NC(C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)N[C@@H](C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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